molecular formula C10H7BrN2O3 B2836706 Methyl 8-bromo-3-formylimidazo[1,2-a]pyridine-6-carboxylate CAS No. 2092515-59-6

Methyl 8-bromo-3-formylimidazo[1,2-a]pyridine-6-carboxylate

Cat. No.: B2836706
CAS No.: 2092515-59-6
M. Wt: 283.081
InChI Key: MAELLEMRSMBXPW-UHFFFAOYSA-N
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Description

“Methyl 8-bromo-3-formylimidazo[1,2-a]pyridine-6-carboxylate” is a chemical compound with the formula C10H8N2O3 . It is part of the imidazo[1,2-a]pyridine class of compounds, which have been recognized for their wide range of applications in medicinal chemistry .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine analogues, such as “this compound”, often involves a cascade process from 2-aminopyridine and 1-bromo-2-phenylacetylene or 1,1-dibromo-2-phenylethene .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a fused bicyclic 5,6 heterocycle . The InChI code for this compound is 1S/C10H7BrN2O3/c1-16-10(15)8-2-6(11)4-13-7(5-14)3-12-9(8)13/h2-5H,1H3 .


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 204.18 . It is a solid at room temperature . The density of this compound is predicted to be 1.34±0.1 g/cm3 .

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

  • Ionic Liquid Promoted Synthesis : A study demonstrated the utility of ionic liquids, specifically 1-butyl-3-methylimidazolium bromide, in promoting the one-pot synthesis of 3-aminoimidazo[1,2-a]pyridines with good to excellent yields. The process features simple workup and the ability to reuse the ionic liquid, highlighting an efficient and eco-friendly synthetic route for compounds related to Methyl 8-bromo-3-formylimidazo[1,2-a]pyridine-6-carboxylate (Shaabani, Soleimani, & Maleki, 2006).

  • Catalytic Synthesis Approaches : Another research focused on the use of phosphabarrelene-modified Rh-catalysts for a new and selective route towards hydroxy-functionalized bicyclic imidazoles via tandem reactions, offering a novel catalytic synthesis method for bicyclic imidazole derivatives including structures akin to this compound (Bäuerlein et al., 2009).

  • Bioevaluation of Derivatives : In a study on the synthesis and bioevaluation of novel imatinib base derivatives, a series of compounds were synthesized using 1,1′-carbonyldiimidazole as a catalyst. This research shows the application of this compound derivatives in the development of new antimicrobial agents, with one compound exhibiting significant inhibition (Patoliya & Kharadi, 2013).

  • Water-Mediated Synthesis : A study highlighted a "water-mediated" synthesis approach for methylimidazo[1,2-a]pyridines without deliberate addition of a catalyst, showcasing an environmentally benign route for creating structures related to this compound (Mohan, Rao, & Adimurthy, 2013).

Future Directions

The future directions for “Methyl 8-bromo-3-formylimidazo[1,2-a]pyridine-6-carboxylate” and similar compounds are promising. The World Health Organization has taken the initiative to develop new TB drugs, and imidazo[1,2-a]pyridine analogues are being critically reviewed for their potential in this area .

Properties

IUPAC Name

methyl 8-bromo-3-formylimidazo[1,2-a]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O3/c1-16-10(15)6-2-8(11)9-12-3-7(5-14)13(9)4-6/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAELLEMRSMBXPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN2C(=CN=C2C(=C1)Br)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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